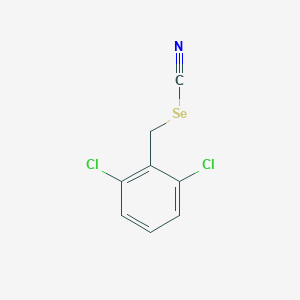
1,3-Bis(chloromethylsulfonyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(chloromethylsulfonyl)imidazolidine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of two chloromethylsulfonyl groups attached to an imidazolidine ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(chloromethylsulfonyl)imidazolidine typically involves the reaction of imidazolidine with chloromethylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Imidazolidine+2Chloromethylsulfonyl chloride→1,3−Bis(chloromethylsulfonyl)imidazolidine+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, such as temperature and pressure, which are crucial for the high-yield production of this compound.
化学反応の分析
Types of Reactions
1,3-Bis(chloromethylsulfonyl)imidazolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of reduced imidazolidine derivatives.
科学的研究の応用
1,3-Bis(chloromethylsulfonyl)imidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of sulfonamide derivatives.
Biology: Investigated for its potential as a cross-linking agent in protein chemistry.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,3-Bis(chloromethylsulfonyl)imidazolidine involves its ability to act as an electrophile due to the presence of chloromethyl groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. This property is particularly useful in cross-linking reactions in biological systems, where it can form stable linkages between proteins or other biomolecules.
類似化合物との比較
Similar Compounds
1,3-Bis(methylsulfonyl)imidazolidine: Lacks the chloromethyl groups, making it less reactive in substitution reactions.
1,3-Bis(chloromethyl)imidazolidine: Lacks the sulfonyl groups, which reduces its potential for oxidation reactions.
1,3-Bis(chloromethylsulfonyl)urea: Contains a urea moiety instead of an imidazolidine ring, which can alter its reactivity and applications.
Uniqueness
1,3-Bis(chloromethylsulfonyl)imidazolidine is unique due to the combination of chloromethyl and sulfonyl groups attached to an imidazolidine ring. This combination provides a versatile platform for various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
1,3-bis(chloromethylsulfonyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2N2O4S2/c6-3-14(10,11)8-1-2-9(5-8)15(12,13)4-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLVYYMZWMEWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN1S(=O)(=O)CCl)S(=O)(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran](/img/structure/B8039124.png)
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8039137.png)


![[(Z)-[(4-chlorophenyl)-cyanomethylidene]amino] N,N-dimethylcarbamate](/img/structure/B8039152.png)
![2,6-Dioxabicyclo[3.2.1]octan-7-one](/img/structure/B8039154.png)






